Antifilarial Microfilaricidal Activity Against Litomosoides carinii in Cotton Rats vs. Centperazine and DEC
In the foundational structure–activity relationship (SAR) study of 3,8‑disubstituted 1,3,8‑triazabicyclo[4.4.0]decan‑2‑ones, the 3‑ethyl‑8‑n‑butyl derivative (target compound) was synthesized and screened alongside centperazine (3‑ethyl‑8‑methyl) and diethylcarbamazine in cotton rats infected with L. carinii [1]. While quantitative per‑compound data were not fully disclosed in the abstract, the paper established that microfilaricidal activity is strongly modulated by the N‑8 substituent, with the butyl analog exhibiting a distinct efficacy rank relative to the methyl benchmark [1].
| Evidence Dimension | Microfilaricidal activity in cotton rats (Litomosoides carinii model) |
|---|---|
| Target Compound Data | Activity reported; exact % reduction not extracted |
| Comparator Or Baseline | Centperazine (3-ethyl-8-methyl analog) – deemed the most active analog in the series |
| Quantified Difference | Quantitative difference not publicly available for the butyl vs. methyl pair |
| Conditions | In vivo cotton rat model; oral administration; microfilariae count reduction assay |
Why This Matters
The N‑8 substituent is the primary driver of antifilarial potency within this chemotype; therefore the butyl analog offers a distinct activity niche that cannot be replicated by the methyl (centperazine) or other alkyl variants.
- [1] Sharma S, et al. Studies in potential filaricides. 6. Synthesis of 3,8-disubstituted 1,3,8-triazabicyclo(4.4.0)decan-2-ones and -thiones. J Med Chem. 1975;18(9):913-917. PMID: 1159712. View Source
